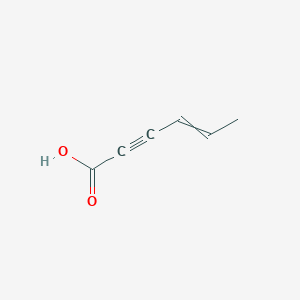
4-Hexen-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexen-2-ynoic acid is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of both a double bond and a triple bond within its carbon chain, along with a carboxylic acid functional group. This unique structure makes it an interesting subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexen-2-ynoic acid typically involves the use of alkyne and alkene chemistry. One common method is the partial hydrogenation of 2,4-hexadiynoic acid. This reaction is carried out under controlled conditions to ensure selective hydrogenation of one of the triple bonds to a double bond, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hexen-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents and conditions used.
Substitution: The presence of the carboxylic acid group allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of hexanoic acid or hexanone derivatives.
Reduction: Formation of hexenoic acid or hexanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hexen-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Hexen-2-ynoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the triple bond can also facilitate interactions with molecular targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Hex-2-en-4-ynoic acid: Similar structure but with different positioning of the double and triple bonds.
Hexanoic acid: Lacks the double and triple bonds, making it less reactive in certain types of chemical reactions.
2-Hexenoic acid: Contains a double bond but lacks the triple bond, resulting in different reactivity and applications.
Uniqueness: 4-Hexen-2-ynoic acid is unique due to the presence of both a double bond and a triple bond within its carbon chain. This dual unsaturation provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
80220-95-7 |
|---|---|
Molekularformel |
C6H6O2 |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
hex-4-en-2-ynoic acid |
InChI |
InChI=1S/C6H6O2/c1-2-3-4-5-6(7)8/h2-3H,1H3,(H,7,8) |
InChI-Schlüssel |
JXPZIFVOEQOMAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)
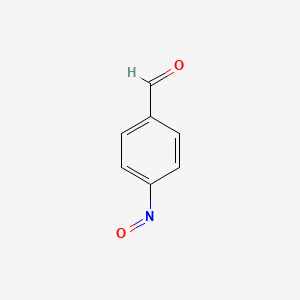
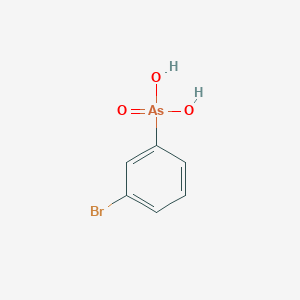
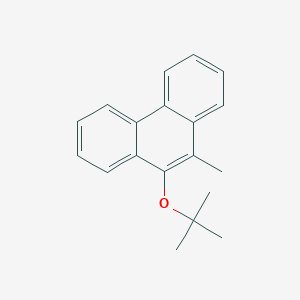

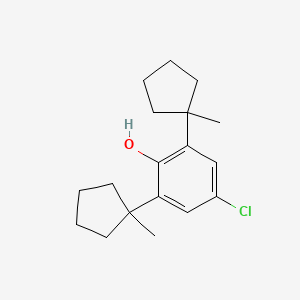

![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
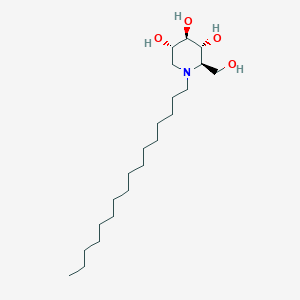

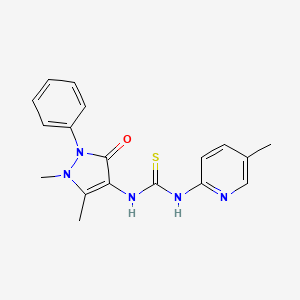
![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)


